[2-(4-methoxyphenyl)-4-oxochromen-6-yl] 2,2-dimethylpropanoate
Overview
Description
[2-(4-methoxyphenyl)-4-oxochromen-6-yl] 2,2-dimethylpropanoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure substituted with a methoxyphenyl group and a dimethylpropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-methoxyphenyl)-4-oxochromen-6-yl] 2,2-dimethylpropanoate typically involves the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by esterification with 2,2-dimethylpropanoic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation reaction. The esterification step may require the use of reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid group for nucleophilic attack by the hydroxyl group of the chromen-4-one derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[2-(4-methoxyphenyl)-4-oxochromen-6-yl] 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-ol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the methoxyphenyl ring.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) under controlled temperature and solvent conditions.
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous or mixed solvent systems.
Major Products
The major products formed from these reactions include oxidized quinones, reduced chroman-4-ol derivatives, substituted methoxyphenyl derivatives, and hydrolyzed carboxylic acids and alcohols.
Scientific Research Applications
[2-(4-methoxyphenyl)-4-oxochromen-6-yl] 2,2-dimethylpropanoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and neuroprotective effects.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2-(4-methoxyphenyl)-4-oxochromen-6-yl] 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction and cellular responses.
Altering Gene Expression: Affecting the expression of genes related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- [2-(4-methoxyphenyl)-4-oxochromen-6-yl] acetate
- [2-(4-methoxyphenyl)-4-oxochromen-6-yl] butanoate
- [2-(4-methoxyphenyl)-4-oxochromen-6-yl] hexanoate
Uniqueness
Compared to similar compounds, [2-(4-methoxyphenyl)-4-oxochromen-6-yl] 2,2-dimethylpropanoate is unique due to its specific ester group, which influences its chemical reactivity, solubility, and biological activity. The presence of the dimethylpropanoate ester may enhance its stability and bioavailability, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-4-oxochromen-6-yl] 2,2-dimethylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-21(2,3)20(23)25-15-9-10-18-16(11-15)17(22)12-19(26-18)13-5-7-14(24-4)8-6-13/h5-12H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVALUBSBIVNXRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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